![molecular formula C26H28N2O4S B466833 2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide CAS No. 494830-44-3](/img/structure/B466833.png)
2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide” belongs to the class of organic compounds known as indoles . It consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The molecular formula of the compound is C26H28N2O4S and it has a molecular weight of 464.58 .
Molecular Structure Analysis
The molecular structure of this compound includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound also contains a tert-butylphenoxy group and a sulfonyl group .Physical and Chemical Properties Analysis
The compound is an organic compound with a molecular formula of C26H28N2O4S and a molecular weight of 464.58 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available data.Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Acetaminophen Degradation
Advanced Oxidation Processes (AOPs) have been utilized for the degradation of acetaminophen (ACT) in water treatment, focusing on the generation of different kinetics, mechanisms, and by-products. This review highlights the importance of understanding the degradation pathways, by-products, and their biotoxicity for enhancing ACT degradation by AOP systems, potentially applicable to similar compounds for environmental remediation (Qutob et al., 2022).
Bioactivities of Phenolic Compounds
The review on 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs focuses on their natural sources and bioactivities, including toxic effects against various organisms. This comprehensive analysis of phenolic compounds underscores the potential for exploring the bioactive properties of similar compounds in various applications, from environmental to biomedical fields (Zhao et al., 2020).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
This review discusses the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT) and derivatives. The study addresses the need for understanding the environmental behaviors and toxicological impacts of SPAs, which could guide the development of safer phenolic compounds for industrial applications (Liu & Mabury, 2020).
Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives
The literature survey on the chemical diversity of phenoxy acetamide and its derivatives highlights their pharmacological significance. This review may encourage the design of new derivatives with improved safety and efficacy profiles for medical and industrial applications, suggesting a pathway for research into compounds with similar structures (Al-Ostoot et al., 2021).
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve further exploration of the biological activities of this compound and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-26(2,3)20-8-12-22(13-9-20)32-18-25(29)27-21-10-14-23(15-11-21)33(30,31)28-17-16-19-6-4-5-7-24(19)28/h4-15H,16-18H2,1-3H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCUQOXBMFDERE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
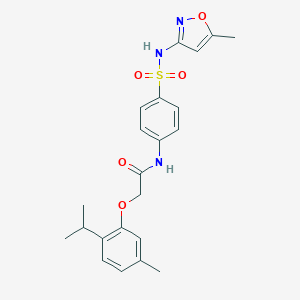
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B466775.png)
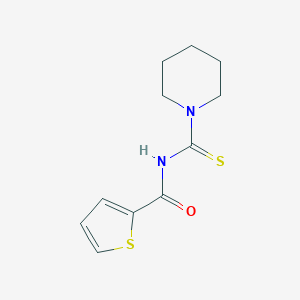
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B466847.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B466859.png)
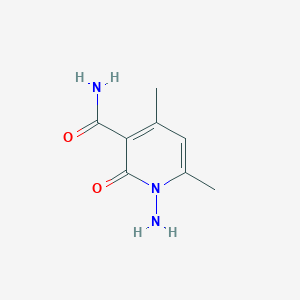
![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B466901.png)
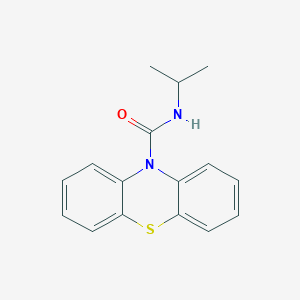
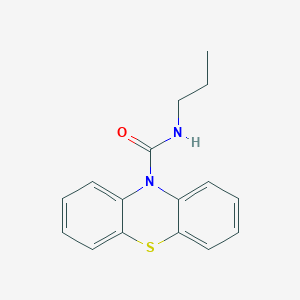
![N'-[(4-ethylphenoxy)acetyl]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B466910.png)
![3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B466920.png)
![N1',N6'-bis[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hexanedihydrazide](/img/structure/B466928.png)
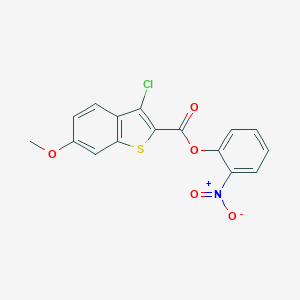
![2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B466977.png)
